![molecular formula C18H15N3OS4 B2480452 2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide CAS No. 1421526-51-3](/img/structure/B2480452.png)

2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

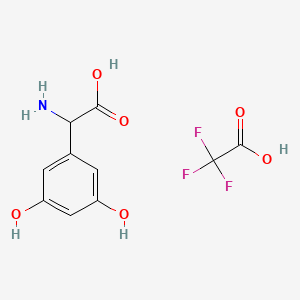

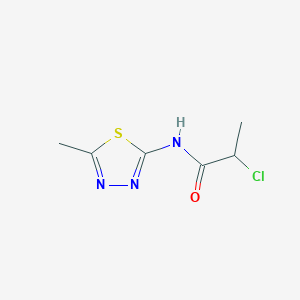

2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15N3OS4 and its molecular weight is 417.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research on benzothiazole derivatives, including those bearing heterocyclic ring systems, has revealed their potential in antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, evaluating their antitumor activity in vitro against human tumor cell lines. Among these, specific compounds showed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Agents

Another avenue of research involves the synthesis of benzothiazole derivatives for antimicrobial applications. Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and reported significant antibacterial activity for these compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Synthesis and Characterization

The synthesis and characterization of novel compounds containing benzothiazole and thiazole units have been a focus of considerable interest due to their potential in various applications. Al-Omran and El-Khair (2016) described the synthesis of novel derivatives of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide, showcasing the diverse chemical reactivity and potential utility of such compounds in scientific research (Al-Omran & El-Khair, 2016).

Optoelectronic Properties

Thiazole-based polymers, including those with benzothiazole units, have been explored for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resulting conducting polymers, highlighting the potential of these materials in electronic and photonic applications (Camurlu & Guven, 2015).

Mechanism of Action

Mode of Action

The mode of action of this compound is primarily through its excited state intramolecular proton transfer (ESIPT) . This property allows the compound to exhibit green emission in solution and solid films . Upon coordination with difluoroboron complexes, due to restricted conformational changes, a significant blue shift and enhanced emission are observed .

Biochemical Pathways

The compound’s esipt property and its interaction with difluoroboron complexes suggest it may influence pathways related to fluorescence and luminescence .

Result of Action

The result of the compound’s action is primarily observed in its luminescent properties. The compound exhibits strong emission, low turn-on voltage (3.9-4.8 V), and better electroluminescence performance than the ligand when used as a dopant emitter in organic light-emitting diodes (OLEDs) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits different emission properties in solution and solid films due to the ESIPT property . Moreover, the compound’s luminescent properties can be enhanced upon coordination with difluoroboron complexes .

Future Directions

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS4/c1-11-15(25-17(20-11)14-7-4-8-23-14)9-19-16(22)10-24-18-21-12-5-2-3-6-13(12)26-18/h2-8H,9-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPCWVUZZXWMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)

![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2480391.png)